molecular formula C14H16N2O2 B1681456 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one CAS No. 923359-38-0

6-(piperidin-4-yloxy)isoquinolin-1(2H)-one

Cat. No. B1681456
M. Wt: 244.29 g/mol
InChI Key: IPEXHQGMTHOKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(piperidin-4-yloxy)isoquinolin-1(2H)-one” is a chemical compound, but there is limited information available about it .

Scientific Research Applications

Histamine H3 Receptor Antagonists

Benzamide derivatives and their analogs, including 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, have been explored as histamine H3 receptor antagonists. These compounds exhibit potent binding affinity for H3 receptors and are significant in preliminary studies on functional activity, pharmacokinetic profile, and efficacy profile (Nirogi et al., 2016).

Crystal Structures and Energy Frameworks

Research has been conducted on the crystal structures and energy frameworks of compounds structurally related to 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, which is critical for understanding their molecular interactions and potential applications in various fields (Ullah & Stoeckli-Evans, 2021).

Synthesis and Derivatives

There is significant research in the synthesis of related compounds, exploring their potential in creating new pharmaceuticals and materials. For example, the cyclization products of related compounds have led to the development of various derivatives with potential therapeutic applications (Paronikyan et al., 2016).

Photopolymerization Properties

Studies have been conducted on naphthalimide dyes, including derivatives of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, for their photopolymerization properties. These findings are significant in the fields of materials science and engineering (Yang et al., 2018).

Antischizophrenia Activity

Compounds related to 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one have been studied for their potential anti-schizophrenia activity. These findings contribute to the development of new therapeutic agents for mental health disorders (Jian-qi, 2011).

Opioid Receptor Antagonists

Research on derivatives of this compound has included their potential as opioid receptor antagonists, offering insights into new pain management therapies (Carroll et al., 2005).

Nociceptin Receptor Agonists

Studies on 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones, related to 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, have investigated their role as nociceptin receptor agonists, which could have implications in pain management (Mustazza et al., 2008).

Luminescent Properties

Research on compounds structurally similar to 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one has focused on their luminescent properties and potential for photo-induced electron transfer, important for the development of new imaging technologies (Gan et al., 2003).

properties

IUPAC Name

6-piperidin-4-yloxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEXHQGMTHOKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(piperidin-4-yloxy)isoquinolin-1(2H)-one

CAS RN

923359-38-0
Record name SAR-407899
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAR-407899
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Coumpound (11) was dissolved in ethanol/2 N HCl (1:1) and stirred at room temperature until complete conversion was achieved. The solvent was removed i. vac. and the residue was purified by preparative HPLC. The resulting trifluoroacetate was dissolved in 2 N HCl and lyophilized. After another lyophilization from water, 850 mg of the title compound could be obtained as HCl salt. Rt=0.75 min (Method B). Detected mass: 245.1 (M+H+).
Name
( 11 )
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0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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